

5-Chloro-2-oxo-1(2H)-Pyridineacetic Acid: Structural Characterization & Synthetic Utility

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Compound of Interest

Compound Name:	5-chloro-2-oxo-1(2H)- Pyridineacetic acid
CAS No.:	56546-37-3
Cat. No.:	B13961080

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Executive Summary

5-chloro-2-oxo-1(2H)-pyridineacetic acid is a specialized heterocyclic building block used in medicinal chemistry, particularly in the design of protease inhibitors (e.g., Factor Xa, Thrombin) and peptidomimetics. It serves as a robust scaffold for introducing the 5-chloro-2-pyridone pharmacophore—a motif known to enhance metabolic stability and optimize hydrogen bonding interactions in active sites.

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways (focusing on N- vs. O-alkylation regioselectivity), and experimental protocols for its generation and characterization.

Chemical Identity & Structural Analysis[1][2] Nomenclature & Identifiers

Property	Detail
Systematic Name	2-(5-chloro-2-oxopyridin-1(2H)-yl)acetic acid
Common Synonyms	(5-Chloro-2-oxo-1-pyridyl)acetic acid; 1-Carboxymethyl-5-chloro-2-pyridone
Molecular Formula	C ₇ H ₆ ClNO ₃
Molecular Weight	187.58 g/mol
CAS Number	Not widely listed as a commodity chemical; often synthesized in situ or custom ordered.[1] (Analogous to CAS 10155-23-4 for non-chlorinated variant)
SMILES	<chem>OC(=O)CN1C=C(Cl)C=CC1=O</chem>

Structural Features

The molecule consists of a 2-pyridone core substituted with a chlorine atom at the C5 position and an acetic acid moiety at the N1 position.

- **Tautomeric Stability:** Unlike its precursor (5-chloro-2-hydroxypyridine), which exists in equilibrium between the lactim (–OH) and lactam (–NH) forms, this molecule is chemically "locked" in the lactam (2-pyridone) form due to the N-alkylation.
- **Electronic Effects:** The C5-chlorine atom is electron-withdrawing (inductive effect, -I), which decreases the electron density of the ring. This increases the acidity of the α-methylene protons (N-CH₂-COOH) and modulates the lipophilicity (LogP).
- **H-Bonding Potential:**
 - **Acceptor:** The C2 carbonyl oxygen is a strong hydrogen bond acceptor.
 - **Donor:** The carboxylic acid (–COOH) acts as both a donor and acceptor.[2]

Physicochemical Profile

Property	Value (Predicted/Experimental)	Context
pKa (Acid)	3.5 – 3.8	The carboxylic acid is slightly more acidic than acetic acid (pKa 4.76) due to the electron-withdrawing pyridone ring.
LogP	-0.8 – 1.2	Moderate lipophilicity; the chlorine increases LogP compared to the non-chlorinated analog.
Solubility	DMSO, Methanol, dilute Base	Low solubility in acidic water; dissolves readily in basic aqueous solutions (forming the carboxylate salt).
Melting Point	165 – 175 °C (Dec.)	Typical for polar pyridone carboxylic acids; often decomposes upon melting.

Synthetic Methodology

The synthesis of **5-chloro-2-oxo-1(2H)-pyridineacetic acid** presents a classic regioselectivity challenge: N-alkylation vs. O-alkylation.

The Regioselectivity Challenge

The starting material, 5-chloro-2-hydroxypyridine, is an ambident nucleophile. Treatment with an alkylating agent (e.g., chloroacetic acid) can occur at:

- Nitrogen (N-alkylation): Yields the desired 2-pyridone derivative (Thermodynamically favored).
- Oxygen (O-alkylation): Yields the 2-pyridyloxyacetic acid derivative (Kinetically favored under certain conditions).

Control Strategy:

- Base Selection: Use of strong bases (e.g., NaH, KOH) favors the N-alkylated product by forming the sodium/potassium salt, where the cation coordinates to the oxygen, shielding it and directing the electrophile to the nitrogen.
- Solvent: Polar aprotic solvents (DMF, DMSO) favor N-alkylation.

Experimental Protocol (Recommended)

Objective: Synthesis of 2-(5-chloro-2-oxopyridin-1(2H)-yl)acetic acid via N-alkylation.

Reagents:

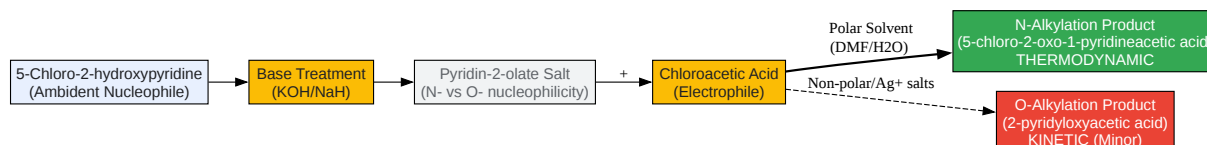
- 5-Chloro-2-hydroxypyridine (1.0 eq)
- Chloroacetic acid (1.2 eq)
- Potassium Hydroxide (KOH) (2.5 eq)
- Water/Ethanol (solvent system)

Step-by-Step Procedure:

- Dissolution: Dissolve 5-chloro-2-hydroxypyridine (10 mmol) in water (10 mL) containing KOH (25 mmol). The solution should be clear (formation of potassium salt).
- Addition: Add chloroacetic acid (12 mmol) slowly to the stirring solution.
- Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1 with 1% AcOH).
- Workup:
 - Cool the mixture to room temperature.
 - Acidify carefully with 6N HCl to pH ~2.0. The product typically precipitates as a white/off-white solid.
 - If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

- Purification: Recrystallize from Ethanol/Water or purify via acid-base extraction (dissolve in NaHCO_3 , wash with DCM, re-acidify aqueous layer to precipitate).

Synthesis Logic Diagram



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Caption: Regioselective alkylation pathway. N-alkylation is favored in polar solvents with alkali metal bases.

Analytical Characterization

To validate the structure, researchers must distinguish the N-alkylated product from the O-alkylated isomer.

NMR Spectroscopy (¹H NMR in DMSO-d₆)

- Ring Protons:
 - H-6 (Position 6): The proton adjacent to the Nitrogen is significantly deshielded in the N-alkylated product compared to the O-alkylated isomer. Expect a doublet or doublet-of-doublets around δ 7.8 – 8.2 ppm.
 - H-3 & H-4: Aromatic signals in the range of δ 6.4 – 7.5 ppm.
- Methylene Protons (N-CH₂):
 - Appears as a sharp singlet integrating to 2H.

- Shift: δ 4.6 – 4.9 ppm. (Note: O-CH₂ signals typically appear slightly lower field, >5.0 ppm, but the difference is subtle; coupling patterns of the ring are more diagnostic).
- Carboxylic Acid: Broad singlet at δ 12.0 – 13.0 ppm (exchangeable with D₂O).

Mass Spectrometry

- ESI-MS: Observe [M+H]⁺ peaks at m/z 188 and 190 (characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes).

Applications in Drug Discovery

This molecule acts as a critical intermediate for "linker" chemistry. The carboxylic acid handle allows for amide coupling to amines, incorporating the 5-chloro-2-pyridone headgroup into larger bioactive molecules.

Key Therapeutic Areas:

- Factor Xa Inhibitors: The 5-chloro-2-pyridone motif mimics the pharmacophore of several anticoagulant agents (structurally related to the core of Betrixaban or Otamixaban intermediates).
- Antifibrotics: Structural analog to Pirfenidone (which is 5-methyl-1-phenyl-2-pyridone). The 5-chloro substitution alters metabolic susceptibility (blocking oxidation at the methyl site).
- Peptidomimetics: Used to constrain peptide backbones or serve as a bioisostere for phenylalanine/tyrosine derivatives.

References

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